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molecular formula C11H7F3N2O B8587231 6-Trifluoroacetylamino-quinoline

6-Trifluoroacetylamino-quinoline

Cat. No. B8587231
M. Wt: 240.18 g/mol
InChI Key: RLIXZWRURCOIGP-UHFFFAOYSA-N
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Patent
US06300342B1

Procedure details

2,4 g (0.01 mol) of 6-trifluoroacetylamino-quinoline are dissolved in 20 ml glacial acetic acid and hydrogenated for I hour with 0.6 g platinum oxide at 3 bar. Then the catalyst is suction filtered and the solution is concentrated by evaporation. The residue is washed with a little sodium hydrogen carbonate solution and dried.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[CH:9]2)=[O:4]>C(O)(=O)C.[Pt]=O>[F:17][C:2]([F:1])([F:16])[C:3]([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH2:11][CH2:10][CH2:9]2)=[O:4]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
FC(C(=O)NC=1C=C2C=CC=NC2=CC1)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated by evaporation
WASH
Type
WASH
Details
The residue is washed with a little sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC(C(=O)NC=1C=C2CCCNC2=CC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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